N~4~-(3,5-dimethylphenyl)-N~6~-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Properties
Molecular Formula |
C21H22N6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6/c1-4-22-21-25-19(24-16-11-14(2)10-15(3)12-16)18-13-23-27(20(18)26-21)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,22,24,25,26) |
InChI Key |
NPXARRWGMOEPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylaniline with ethyl isocyanate to form an intermediate, which is then cyclized with 1-phenyl-3-methyl-1H-pyrazole-4-carboxaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the active site of these enzymes, preventing their phosphorylation activity and thereby disrupting key signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Quinazoline derivatives: Another class of kinase inhibitors with comparable mechanisms of action.
Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used in the treatment of various cancers.
Uniqueness
N4-(3,5-Dimethylphenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities. Its ability to inhibit multiple kinases makes it a versatile candidate for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
